Methylenedimethylsulfuran

Description

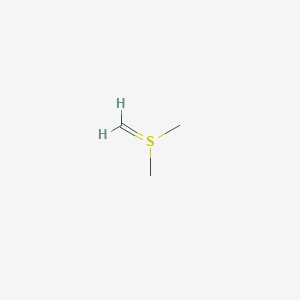

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl(methylidene)-λ4-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S/c1-4(2)3/h1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRYBYIBLHMWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6814-64-8 | |

| Record name | Sulfonium, dimethyl-, methylide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Reaction Mechanisms and Reactivity of Methylenedimethylsulfuran

Fundamental Mechanistic Pathways of Ylide Reactions

The reactions of methylenedimethylsulfuran and related sulfur ylides are characterized by several key mechanistic pathways, including nucleophilic additions, intramolecular cyclizations, and insertion reactions. These transformations are pivotal for the construction of various cyclic and acyclic molecular architectures.

The most prominent reaction of sulfur ylides like this compound is their nucleophilic addition to carbonyl compounds and other electrophiles. libretexts.orglibretexts.org Unlike phosphorus ylides which typically lead to alkenes via the Wittig reaction, sulfur ylides react with aldehydes and ketones to furnish epoxides. libretexts.orgorganic-chemistry.org This process, known as the Corey-Chaykovsky reaction, is initiated by the attack of the nucleophilic ylide carbon on the electrophilic carbonyl carbon. organic-chemistry.orgwikipedia.org The resulting intermediate is a betaine (B1666868), a zwitterionic species containing a negatively charged oxygen and a positively charged sulfur atom. mdpi.com

This betaine intermediate then undergoes a subsequent intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the sulfonium (B1226848) group, displacing dimethyl sulfide (B99878) and forming the epoxide ring. libretexts.orgwikipedia.org The stability and reactivity of the sulfur ylide play a crucial role in the outcome of the reaction. For instance, dimethyloxosulfonium methylide is generally less reactive and its addition to carbonyls can be reversible, leading to the thermodynamically favored product. libretexts.org In contrast, dimethylsulfonium methylide is more reactive.

Furthermore, sulfur ylides can undergo conjugate or 1,4-addition to α,β-unsaturated carbonyl compounds (enones), leading to the formation of cyclopropanes. organic-chemistry.orgwikipedia.orgnumberanalytics.com This reactivity is influenced by the nature of the ylide, with softer sulfoxonium ylides often favoring 1,4-addition. wikipedia.orgyoutube.com The reaction with imines follows a similar pathway to produce aziridines. organic-chemistry.orgnumberanalytics.com

Sulfur ylides are capable of undergoing intramolecular cyclization reactions, providing access to a variety of heterocyclic structures. nih.govacs.orgacs.org These reactions typically involve a sulfur ylide tethered to a functional group that can act as an electrophile. For example, a keto-stabilized sulfur ylide can undergo intramolecular cyclization to form pyrrolizidinedione structures. researchgate.net

In some instances, the cyclization can be followed by rearrangements. A notable example is the base-induced intramolecular cyclization of a sulfur ylide with a ketone, which, followed by a 1,3-hydroxy shift, yields 5-hydroxy-1H-pyrrol-2-ones. nih.gov Water can also mediate the intramolecular cyclization and oxidation of α-carbonyl sulfur ylides to produce five-membered cyclic compounds. acs.orgacs.org The reaction proceeds through the formation of a sulfur ylide under alkaline conditions, followed by an intramolecular nucleophilic substitution. acs.org

Sulfur ylides can also participate in insertion reactions, particularly into X-H bonds (where X can be N, O, S, etc.). baranlab.orgoaepublish.comnih.gov These reactions are often catalyzed by transition metals like rhodium and iridium. baranlab.orgnih.gov For instance, rhodium carbenoids can react with thioindoles to form sulfur ylides, which then undergo a Stevens-type libretexts.orgnumberanalytics.com-alkyl shift, resulting in a C-S insertion product. utah.edu

Furthermore, photocatalysis can initiate formal C-H insertion reactions. A doubly-stabilized sulfonium ylide can undergo a single-electron transfer (SET) process in the presence of an iridium(III) complex under blue light irradiation to synthesize oxindoles. nih.gov While N-H insertion reactions of sulfur ylides are more common, C-H insertion processes present a greater challenge due to the competing nucleophilic attack of the ylide on the electrophilic carbenoid. nih.gov

Zwitterionic intermediates, specifically betaines, are central to the mechanistic understanding of many sulfur ylide reactions. libretexts.orgmdpi.comnumberanalytics.com In the reaction with carbonyls, the initially formed betaine is a key intermediate that determines the stereochemical outcome of the epoxidation. acs.org The formation of this intermediate can be reversible, and its subsequent ring closure leads to the final product. acs.org

The concept of zwitterionic intermediates extends to other cycloaddition reactions. nih.govnih.gov For example, in palladium-catalyzed decarboxylation-cycloaddition sequences, sulfur ylides can trap Pd-stabilized zwitterionic intermediates enantioselectively. nih.gov The stability and reactivity of these zwitterionic species can be influenced by the solvent and the nature of the substituents. nih.govrsc.org While often proposed, the direct observation and isolation of these intermediates can be challenging, and in some cases, reactions that could proceed through a zwitterionic intermediate are found to be concerted. nih.gov

Stereochemical Aspects of Reactivity

The reactions of sulfur ylides, including this compound, are notable for their potential to create new stereocenters with a high degree of control. Both diastereoselectivity and enantioselectivity can often be achieved, making these reagents valuable in asymmetric synthesis.

Diastereoselectivity and Enantioselectivity Control

The stereochemical outcome of reactions involving sulfur ylides is highly dependent on the structure of the ylide, the substrate, and the reaction conditions. In epoxidation reactions, the diastereoselectivity is often influenced by the reversibility of the initial betaine formation. acs.org For many aldehydes, high diastereoselectivity for the trans-epoxide is observed. This is often rationalized by the irreversible formation of the anti-betaine intermediate. rsc.org

Enantioselectivity is typically achieved by using a chiral sulfide to generate the ylide. acs.orgnih.gov A variety of chiral sulfides have been developed, some of which are readily available and inexpensive. acs.org For example, the use of isothiocineole, a chiral sulfide, in the asymmetric epoxidation of aldehydes and aziridination of imines can lead to excellent enantioselectivities and diastereoselectivities. acs.org The enantioselectivity of these reactions can be fine-tuned by adjusting the reaction conditions based on an understanding of the reaction mechanism. acs.org

In aziridination reactions, the factors controlling stereoselectivity can be more complex. For stabilized ylides, the ring-closure step is often crucial in determining both enantio- and diastereoselection. nih.govacs.orgacs.org In contrast, for semistabilized ylides, steric control in the initial addition step appears to be more dominant. nih.govacs.orgacs.org Density functional theory (DFT) studies have been instrumental in elucidating the subtle electronic and steric factors that govern the stereochemical outcomes of these reactions. rsc.orgnih.govacs.orgacs.orgnih.gov

The following table provides a summary of representative stereoselective reactions involving sulfur ylides:

| Reaction Type | Ylide Type | Substrate | Catalyst/Chiral Auxiliary | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Asymmetric Epoxidation | Semistabilized | Aromatic Aldehyde | Isothiocineole | High | Excellent | acs.org |

| Asymmetric Aziridination | Stabilized | Aldimine | Chiral Bicyclic Sulfide | Moderate to High | High | nih.govacs.org |

| Asymmetric Aziridination | Semistabilized | Aldimine | Chiral Bicyclic Sulfide | Variable | High | nih.govacs.org |

| [5+1] Cycloaddition | Substituted | Vinylethylene Carbonate | Palladium/Chiral Phosphonic Acid | N/A | Up to 97% | rsc.org |

| [4+1] Annulation | Benzoyl | Ethynyl Benzoxazinanone | Copper/Chiral Ligand | trans | Up to 95% | acs.org |

| Asymmetric Epoxidation | Naphthalen-1-ylmethyl | 6-bromo-2-methoxyquinoline-3-carbaldehyde | (-)-Isothiocineole | 99:1 | 72:28 (initially), optimized | nih.gov |

Influence of Chiral Catalysts on Ylide Reactivity

The development of asymmetric reactions using sulfur ylides has become a significant area of research, with chiral catalysts enabling the enantioselective synthesis of valuable molecules. numberanalytics.com The use of chiral sulfides to generate chiral ylides in situ has proven to be a powerful method for achieving high levels of stereocontrol in epoxidation and aziridination reactions. mdpi.comacs.org

In reactions with chiral aldehydes, the stereochemical outcome is a result of the interplay between reagent control (from the chiral ylide) and substrate control (from the chiral aldehyde). nih.govnih.gov Studies have shown that the stereochemistry at the carbon atom originating from the ylide is primarily dictated by the chiral reagent. nih.govnih.gov However, the stereochemistry at the other newly formed stereocenter is more nuanced and depends on the reversibility of the initial betaine formation. nih.govnih.gov

Reversible Betaine Formation : When the formation of the betaine intermediate is reversible, the stereochemistry is largely controlled by the ylide, leading to high diastereoselectivity in favor of the trans epoxide. nih.gov

Irreversible Betaine Formation : If the betaine formation is not reversible, the stereochemistry is more influenced by the existing stereocenter in the aldehyde, following models like the Felkin-Anh/Cornforth model. nih.govnih.gov

The enantioselectivity of these reactions can be fine-tuned by modifying the reaction conditions, which can influence the degree of reversibility in the formation of the betaine intermediate. acs.org Furthermore, transition metal catalysis, often in conjunction with chiral ligands, has expanded the scope of asymmetric transformations involving sulfur ylides, enabling complex cycloadditions. nih.govrsc.orgacs.org For instance, copper-catalyzed asymmetric [4+1] cycloadditions of sulfur ylides have been developed to produce chiral indolines with high enantio- and diastereoselectivities. acs.org

Reaction Kinetics and Thermodynamics Studies

The reactivity differences between sulfur ylides, such as dimethylsulfonium methylide and dimethylsulfoxonium methylide, can be understood through kinetic and thermodynamic principles. researchgate.net The classic Corey-Chaykovsky reaction, which produces epoxides, is thermodynamically favored for sulfur ylides over the alternative Wittig-type reaction that would yield alkenes. researchgate.net The formation of an epoxide and dimethyl sulfide is significantly more exothermic (approx. -63 kcal/mol) than the formation of a sulfoxide (B87167) and an alkene (approx. -24 kcal/mol). researchgate.net This thermodynamic preference is a key reason why sulfur ylides exclusively yield epoxides and not alkenes. researchgate.net

Activation Parameters Analysis

Computational studies, particularly Density Functional Theory (DFT), have provided detailed insights into the activation parameters of these reactions. pku.edu.cn For the reaction of sulfur ylides with enones, distinct activation barriers exist for the competing epoxidation and cyclopropanation pathways.

For example, in the reaction with chalcone, the following activation free energies have been calculated: pku.edu.cn

| Reaction Pathway | Ylide | Rate-Determining Step | Overall Activation Free Energy (kcal/mol) |

| Cyclopropanation | Dimethylsulfonium methylide (DMSM) | 1,4-Addition | 15.5 |

| Epoxidation | Dimethylsulfonium methylide (DMSM) | Intramolecular Substitution | 13.3 |

| Cyclopropanation | Dimethylsulfoxonium methylide (DMSOM) | 1,4-Addition | 17.5 |

| Epoxidation | Dimethylsulfoxonium methylide (DMSOM) | Intramolecular Substitution | 23.0 |

These data highlight that for dimethylsulfonium methylide (DMSM), the epoxidation pathway has a lower activation barrier, consistent with experimental observations of it favoring epoxide formation. adichemistry.compku.edu.cn Conversely, for dimethylsulfoxonium methylide (DMSOM), the cyclopropanation pathway is kinetically more accessible than epoxidation. pku.edu.cn

Transition State Characterization

The nature of the transition state is critical in determining the reaction outcome. In the epoxidation pathway, the reaction proceeds through a reversible 1,2-addition to the carbonyl group, forming a betaine intermediate. pku.edu.cn The subsequent intramolecular substitution to form the epoxide is the rate-determining step. pku.edu.cn The geometry of this SN2 transition state requires a specific linear-like arrangement of the attacking nucleophile (oxygen anion) and the leaving group (dimethyl sulfide). pku.edu.cn

In contrast, the textbook reactivity of phosphorus ylides (Wittig reaction) proceeds through a different intermediate, an oxaphosphetane, which decomposes to an alkene and a phosphine (B1218219) oxide. acs.org The difference in reactivity is attributed to sulfur's lower oxophilicity and the better leaving group ability of the sulfonium group compared to their phosphorus counterparts. acs.org Recent computational studies have further explored the transition states, confirming that kinetic factors play a decisive role in the divergent reaction paths of sulfur and phosphorus ylides. researchgate.netacs.org

Electrophilic and Nucleophilic Reactivity Profiles

Sulfur ylides are defined by their dual reactivity profile. baranlab.org The core of their utility lies in the nucleophilic character of the carbanion, which readily attacks electron-deficient centers. vaia.commdpi.com The carbon atom in dimethylsulfonium methylide is electron-rich and thus highly nucleophilic, enabling its addition to a wide range of electrophiles, including ketones, aldehydes, imines, and α,β-unsaturated systems. vaia.comyoutube.com The nucleophilicity of sulfur ylides can be modulated by the substituents on the sulfur atom; electron-withdrawing groups decrease nucleophilicity, leading to more "stabilized" and less reactive ylides. adichemistry.commdpi.comnumberanalytics.com

While the primary role of the ylide is that of a nucleophile, the positively charged sulfonium group makes the adjacent carbon electrophilic in the betaine intermediate, setting the stage for the intramolecular nucleophilic attack that closes the ring. organic-chemistry.org

The nucleophilicity of sulfur ylides has been quantified using Mayr's nucleophilicity parameter (N). youtube.com For instance, the DMSO-derived sulfonium ylide has a very high N value of nearly 22, placing it among the more potent nucleophiles in organic chemistry. youtube.com This high nucleophilicity ensures that it can react efficiently with a broad spectrum of electrophiles, such as ketones and aldehydes. youtube.com

Conversely, the sulfonium moiety itself can be involved in reactions. While less common, the bifunctional nature of sulfonium ylides has been exploited in transition-metal-catalyzed processes where the sulfonium group plays a direct role. nih.gov Additionally, under photoredox catalysis, the C–S bond of sulfonium salts can undergo homolytic cleavage, generating radical species and opening up different reactivity manifolds. rsc.org

Applications of Methylenedimethylsulfuran in Organic Synthesis

Cyclopropanation Reactions

The formation of three-membered carbocyclic rings, or cyclopropanes, is a significant transformation in organic synthesis, as these strained rings are prevalent in numerous biologically active compounds and serve as versatile synthetic intermediates. nih.gov Dimethylsulfoxonium methylide is a key reagent for effecting cyclopropanation reactions across a variety of substrates.

Corey-Chaykovsky Reaction with Carbonyl Compounds

The reaction of dimethylsulfoxonium methylide with α,β-unsaturated carbonyl compounds, such as enones, is a hallmark of the Corey-Chaykovsky reaction, leading to the formation of cyclopropyl (B3062369) ketones. organic-chemistry.orgnrochemistry.com The mechanism involves a conjugate 1,4-addition of the ylide to the enone, which is then followed by an intramolecular ring closure to furnish the cyclopropane (B1198618) ring. organic-chemistry.orgpku.edu.cn This method is highly efficient and has been widely applied in the synthesis of complex natural products. nih.gov

A key feature of this reaction is its diastereoselectivity. Studies have shown that the addition of the sulfur ylide to acyclic α,β-unsaturated ketones predominantly proceeds via an anti-addition pathway relative to substituents at the γ-position. nih.govacs.org This stereochemical preference is influenced by factors such as the nature of protecting groups on the substrate, the solvent system employed, and the reaction temperature. nih.govnih.gov For instance, high diastereoselectivities (anti/syn ratios >10:1) have been achieved with substrates bearing tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) protecting groups. nih.govacs.org

| Substrate Type | Reagent | Key Features | Product | Ref. |

| α,β-Unsaturated Ketones | Dimethylsulfoxonium Methylide | 1,4-conjugate addition, high diastereoselectivity for anti-addition | Cyclopropyl Ketones | organic-chemistry.orgnih.gov |

| α,β-Unsaturated Esters | Dimethylsulfoxonium Methylide | Michael-initiated ring closure | Cyclopropyl Esters | nih.gov |

Cyclopropanation of Activated and Unactivated Alkenes

The utility of dimethylsulfoxonium methylide extends to the cyclopropanation of both activated and unactivated alkenes. Activated alkenes, such as those bearing electron-withdrawing groups like nitro groups, readily react with the ylide to yield the corresponding nitrocyclopropanes. researchgate.net This reaction provides a convenient route to highly functionalized cyclopropane derivatives. researchgate.net

More challenging is the cyclopropanation of unactivated alkenes, which lack an electronic bias for nucleophilic attack. However, recent advancements have demonstrated that iron-catalyzed systems can facilitate the cyclopropanation of a broad range of unactivated alkenes using non-stabilized carbenes derived from aliphatic aldehydes. nih.govnih.gov This methodology has significantly expanded the scope of cyclopropanation, allowing for the synthesis of novel cyclopropane structures bearing diverse substituents, including alkyl, benzyl (B1604629), allyl, and heteroatom groups. nih.govnih.gov

| Alkene Type | Reaction Conditions | Scope | Ref. |

| Activated Alkenes (e.g., nitro olefins) | Dimethylsulfoxonium Methylide | Efficient formation of functionalized cyclopropanes | researchgate.net |

| Unactivated Alkenes | FeCl₂-catalyzed, non-stabilized carbenes | Broad scope, including alkyl, benzyl, and heteroatom-substituted alkenes | nih.govnih.gov |

Enantioselective Cyclopropanation Strategies

The development of enantioselective cyclopropanation reactions is of paramount importance for the synthesis of chiral molecules. Strategies to achieve this with sulfur ylides often involve the use of chiral sulfides to generate a chiral ylide in situ. While this can lead to the formation of enantioenriched cyclopropanes, it often requires the use of expensive chiral auxiliaries. organic-chemistry.org

More recently, transition-metal catalysis has emerged as a powerful approach for asymmetric cyclopropanation. For instance, rhodium(II)-catalyzed intramolecular cyclopropanation of specifically designed substrates can lead to the formation of bicyclic sulfoxonium salts with excellent enantioselectivity (up to 97% ee). digitellinc.com These products, which contain multiple stereocenters, are valuable building blocks for further synthetic transformations. digitellinc.com

Epoxidation Reactions

The Corey-Chaykovsky reaction is perhaps most renowned for its ability to convert aldehydes and ketones into their corresponding epoxides (oxiranes). organic-chemistry.orgadichemistry.com This transformation is a cornerstone of organic synthesis, providing a reliable alternative to traditional olefin epoxidation methods. wikipedia.org The reaction proceeds via the nucleophilic addition of the sulfur ylide to the carbonyl carbon, followed by an intramolecular displacement of dimethyl sulfoxide (B87167) (DMSO) to form the three-membered epoxide ring. nrochemistry.comwikipedia.org

This epoxidation reaction is highly versatile and has been employed in numerous total syntheses of complex molecules, including the chemotherapeutic drug Taxol and the pesticide strychnine. wikipedia.org The reaction is known for its high diastereoselectivity, typically favoring the formation of the trans-epoxide. wikipedia.org

A notable application of dimethylsulfoxonium methylide is in the stereospecific ring expansion of existing epoxides to form larger cyclic ethers like oxetanes and oxolanes. organic-chemistry.org This process occurs with complete retention of stereochemistry, providing a valuable method for the synthesis of optically active cyclic ethers. organic-chemistry.org

| Substrate | Product | Key Features | Ref. |

| Aldehydes, Ketones | Epoxides (Oxiranes) | High diastereoselectivity (trans), broad substrate scope | organic-chemistry.orgwikipedia.org |

| Epoxides | Oxetanes, Oxolanes | Stereospecific ring expansion, synthesis of optically active cyclic ethers | organic-chemistry.org |

Aziridination Reactions

Analogous to its reaction with carbonyl compounds, dimethylsulfoxonium methylide can react with imines to produce aziridines, three-membered nitrogen-containing heterocycles. organic-chemistry.orgwikipedia.org Aziridines are valuable synthetic intermediates due to their ring strain, which allows for a variety of ring-opening reactions to access diverse amine-containing products. nih.gov

The aziridination reaction provides a powerful alternative to other methods of aziridine (B145994) synthesis. wikipedia.org For example, dimethylsulfoxonium methylide has been shown to react with difluoroenamines to afford difluoromethylaziridines. thieme-connect.com This highlights the ability of the reagent to tolerate a range of functional groups on the imine substrate.

Olefination Reactions

While sulfur ylides are primarily known for forming three-membered rings, under certain conditions, they can participate in olefination reactions. In contrast to the related Wittig reaction, which predominantly yields alkenes from carbonyl compounds, the Corey-Chaykovsky reaction typically favors epoxidation. wikipedia.org This difference in reactivity is attributed to the nature of the heteroatom; the strong phosphorus-oxygen double bond formed in the Wittig reaction drives the olefination pathway. wikipedia.org

However, reports have shown that under specific conditions, such as high temperatures and the use of excess base, dimethylsulfoxonium methylide can promote the diolefination of cyclic ketones to form exocyclic 1,3-dienes, suppressing the typical epoxidation pathway. epa.gov This transformation, termed the Yurchenko diolefination, provides a unique route to these useful diene structures. epa.gov

Ring Expansion and Rearrangement Reactions

Sulfur ylides are highly effective reagents for the expansion of strained ring systems. This capability is particularly valuable for synthesizing larger, often more stable, cyclic compounds from readily available smaller rings.

Ring Expansion of Epoxides and Aziridines:

A significant application of these ylides is the one-carbon ring expansion of three-membered heterocycles. researchgate.net Dimethylsulfoxonium methylide can react with epoxides (oxiranes) to generate four-membered oxetanes. organic-chemistry.orgwikipedia.org This reaction proceeds through a nucleophilic attack of the ylide on the epoxide, followed by an intramolecular ring-opening and subsequent ring-closure sequence. The process is stereospecific, meaning the stereochemistry of the starting epoxide is retained in the resulting oxetane (B1205548), which is crucial for the synthesis of optically active molecules. organic-chemistry.org

Further heating can promote a subsequent ring expansion from the oxetane to a five-membered tetrahydrofuran (B95107) (oxolane). researchgate.netorganic-chemistry.org However, the energy barrier for this second expansion is significantly higher than the initial expansion from an epoxide. researchgate.netorganic-chemistry.org Similarly, aziridines can be expanded to four-membered azetidines, providing access to important nitrogen-containing heterocyclic scaffolds. wikipedia.org

Computational and Mechanistic Insights:

Studies combining experimental work and computational modeling have shed light on the energetics of these ring expansion reactions. The activation barrier for the epoxide-to-oxetane expansion is moderate, while the subsequent expansion to an oxolane requires higher temperatures. researchgate.netorganic-chemistry.org Expansion to a six-membered ring (oxane) is generally not feasible due to a very high activation barrier. researchgate.net

It is important to note that rearrangement reactions, such as the Sommelet-Hauser rearrangement, are also a known reaction pathway for certain types of sulfur ylides, although this is more characteristic of substituted sulfonium (B1226848) ylides rather than the simple methylides discussed here. baranlab.org

Multi-component Reactions Involving Sulfur Ylides

While classic applications of sulfur ylides involve two-component reactions (ylide + electrophile), their reactivity can be harnessed in more complex, multi-component sequences. These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single step.

One example involves the reaction of β-keto aldehydes with dimethylsulfonium methylide, which can lead to the formation of 5-substituted 3,6-dihydro-(2H)-pyran-2-ols. researchgate.net This transformation is proposed to involve a sequence of two attacks by the ylide: the first at the β-position of the unsaturated system, followed by a second attack at the carbonyl group. researchgate.net

Recent advancements have also explored photoredox catalysis to engage sulfur ylides in multi-component reactions. For instance, a photo-Wolff–Kischner type reaction has been developed, involving sulfur ylides and N-tosylhydrazones to synthesize alkenes. rsc.org Another photoredox-catalyzed process enables the hydroxyalkylation of alkenes using phenacyl sulfur ylides and water, creating valuable γ-hydroxy carbonyl compounds. rsc.org

Table 1: Examples of Multi-component Reactions

| Reactants | Catalyst/Conditions | Product Type | Ref. |

| β-Keto Aldehydes, Dimethylsulfonium methylide | Standard | 3,6-dihydro-(2H)-pyran-2-ols | researchgate.net |

| Sulfur Ylides, N-Tosylhydrazones | Photocatalyst | Alkenes | rsc.org |

| Phenacyl Sulfur Ylides, Alkenes, Water | Photocatalyst | γ-Hydroxy Carbonyls | rsc.org |

Role in Natural Product Synthesis and Complex Molecule Construction

The reliability and stereoselectivity of reactions involving dimethylsulfoxonium methylide and dimethylsulfonium methylide have made them essential tools in the total synthesis of natural products and other complex molecules. ontosight.aithieme-connect.com

Epoxidation and Cyclopropanation in Synthesis:

The Corey-Chaykovsky reaction, which uses these ylides to convert aldehydes and ketones to epoxides or α,β-unsaturated ketones to cyclopropanes, is a cornerstone of modern synthesis. acs.orgnih.gov The choice between the two primary sulfur ylides is critical, as they exhibit different regioselectivity with α,β-unsaturated carbonyl compounds. pku.edu.cn

Dimethylsulfonium methylide (the less stable, more reactive ylide) typically performs a 1,2-addition to the carbonyl group of an enone, yielding an epoxide. youtube.compku.edu.cn

Dimethylsulfoxonium methylide (the more stable ylide) preferentially undergoes a 1,4-conjugate addition to the enone, resulting in a cyclopropane. nih.govpku.edu.cn

This divergent reactivity allows for the selective synthesis of either epoxides or cyclopropanes from the same starting material, simply by choosing the appropriate ylide.

Table 2: Regioselectivity of Sulfur Ylides with α,β-Unsaturated Ketones

| Ylide Reagent | Type of Addition | Major Product |

| Dimethylsulfonium methylide | 1,2-Addition | Epoxide |

| Dimethylsulfoxonium methylide | 1,4-Addition (Conjugate) | Cyclopropane |

This predictable selectivity has been exploited in the synthesis of numerous complex molecules. For example, the anti-addition of dimethylsulfoxonium methylide to acyclic α,β-unsaturated ketones was a key step in the formal synthesis of a natural eicosanoid, demonstrating the method's utility in constructing stereochemically rich cyclopropane-containing targets. acs.orgnih.gov The stereospecific ring expansion of epoxides to oxetanes has been used to prepare precursors for drugs like (R)-dapoxetine. researchgate.net Furthermore, the conversion of aldehydes to epoxides using dimethylsulfonium methylide has been applied in the synthesis of molecules like the anti-inflammatory drug (S)-ibuprofen. thieme-connect.com

Theoretical and Computational Chemistry Investigations of Methylenedimethylsulfuran

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the stability, geometry, and electronic nature of methylenedimethylsulfuran. These studies would typically involve geometry optimization to find the lowest energy structure and frequency calculations to confirm it as a true minimum on the potential energy surface.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like this compound, DFT calculations would be employed to predict its equilibrium geometry, bond lengths, and bond angles. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) would be crucial for obtaining reliable results.

These calculations would provide insights into the electronic environment around the sulfur atom and the nature of the sulfur-carbon double bond. While specific data for this compound is not available, Table 1 provides exemplary data for a related, well-studied sulfur ylide, dimethylsulfonium methylide, to illustrate the type of information that would be generated.

Table 1: Exemplary DFT Calculated Geometrical Parameters for Dimethylsulfonium Methylide (B3LYP/6-31G)*

| Parameter | Value |

|---|---|

| S-C (ylidic) bond length | 1.69 Å |

| S-C (methyl) bond length | 1.82 Å |

| C-S-C bond angle | 102.5° |

| H-C-H (ylidic) bond angle | 118.0° |

Note: This data is for illustrative purposes for a related sulfur ylide and not for this compound.

Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would offer a more accurate description of the electron correlation effects in this compound. While computationally more demanding, these methods would serve as a benchmark for DFT results and provide more precise electronic properties.

The electronic structure of this compound would be further understood by analyzing its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. For a sulfur ylide, the HOMO is typically localized on the ylidic carbon, indicating its nucleophilic character. The LUMO would provide insight into the molecule's ability to accept electrons.

Analysis of the electron density, through methods like Quantum Theory of Atoms in Molecules (QTAIM), would characterize the nature of the chemical bonds, such as the degree of covalent and ionic character in the sulfur-carbon bonds.

Mechanistic Studies through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, providing details about transition states and reaction pathways that are often inaccessible through experimental means alone. The reactivity of this compound in various chemical transformations could be explored using these techniques.

To understand the mechanism of a reaction involving this compound, for instance, its reaction with an electrophile, computational chemists would map the potential energy surface (PES). This involves calculating the energy of the system as the reactants approach and transform into products. The PES would reveal the most likely reaction pathway by identifying the path of least energy. For complex reactions, this can help to distinguish between competing mechanisms.

A key aspect of mechanistic studies is the location and characterization of transition states. These are saddle points on the potential energy surface that connect reactants and products. By optimizing the geometry of the transition state and performing frequency calculations (which should yield a single imaginary frequency), its structure can be confirmed.

The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is a critical factor in determining the reaction rate. For example, in the reaction of a sulfur ylide with an aldehyde to form an epoxide, computational studies can determine the structure of the betaine (B1666868) intermediate and the subsequent transition state for ring closure. While no specific studies on this compound have been found, kinetic studies on the reaction of 1,2,3-triphenylcyclopropene (B100754) with this compound suggest a bimolecular transition state. vulcanchem.comacs.org

Table 2: Exemplary Calculated Activation Energies for the Reaction of Dimethylsulfonium Methylide with Formaldehyde

| Computational Method | Activation Energy (kcal/mol) |

|---|---|

| B3LYP/6-31+G* | 5.2 |

| MP2/6-31+G* | 6.1 |

| CCSD(T)/aug-cc-pVTZ | 4.8 |

Note: This data is for illustrative purposes for a related sulfur ylide reaction and not for this compound.

Reaction Path Analysis (e.g., IRC Calculations)

Intrinsic Reaction Coordinate (IRC) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. They map the minimum energy path connecting a transition state to its corresponding reactants and products, providing a detailed picture of the structural and energetic changes throughout a chemical transformation. In the context of dimethylsulfonium methylide, IRC analyses have been instrumental in understanding the nuances of its reactions, such as the Johnson-Corey-Chaykovsky reaction. wikipedia.org

For instance, in the reaction with enones, dimethylsulfonium methylide can yield either epoxides or cyclopropanes. pku.edu.cnyoutube.com Density Functional Theory (DFT) studies have explored these competing pathways. pku.edu.cnresearchgate.net The epoxidation pathway involves a nucleophilic 1,2-addition of the ylide to the carbonyl carbon, forming a betaine intermediate. vaia.com This is followed by an intramolecular S_N2-type ring closure to form the epoxide and dimethyl sulfide (B99878). wikipedia.orglibretexts.org The cyclopropanation pathway, on the other hand, proceeds via a 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond, creating an enolate intermediate which then undergoes ring closure to form the cyclopropane (B1198618). wikipedia.orgpku.edu.cn

In contrast, the related but less reactive dimethyloxosulfonium methylide (DMSOM) shows a preference for cyclopropanation. pku.edu.cnlibretexts.org The activation free energy for the Michael addition step in the cyclopropanation pathway is significantly lower than the barrier for the epoxidation pathway (17.5 kcal/mol vs. 23.0 kcal/mol). pku.edu.cn IRC analyses help to visualize the geometric changes, such as bond rotations and the approach of the reacting moieties, that lead to the transition states for these different pathways, thereby explaining the observed regioselectivities. wikipedia.orgpku.edu.cn

Solvent Effects in Computational Models

Solvent plays a crucial role in chemical reactions, influencing reaction rates and selectivity through solvation of reactants, intermediates, and transition states. researchgate.net Computational models often incorporate solvent effects to provide a more accurate description of reactions in solution. This is typically done using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit (continuum) solvation models, where the solvent is treated as a continuous medium with a specific dielectric constant.

However, in other cases, the choice of solvent can dictate the reaction outcome. Experimental work on the Corey-Chaykovsky reaction has shown that product distribution can be highly dependent on the solvent used. researchgate.net For instance, reactions in ethereal solvents like THF or Et₂O can lead to the formation of β-hydroxy methylthioether byproducts alongside the expected epoxide. researchgate.net While detailed computational studies modeling these specific solvent-dependent outcomes are complex, continuum models provide valuable insights into the stabilization of charged intermediates and transition states, which is a key factor in determining the reaction pathway. The use of polar aprotic solvents like DMSO, in which sulfur ylides are often generated and used, is well-supported by computational models that show stabilization of the polar transition states involved in the reaction. researchgate.net

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. numberanalytics.com For sulfur ylides like dimethylsulfonium methylide, DFT calculations have been successfully used to predict and rationalize chemoselectivity (e.g., epoxidation vs. cyclopropanation), regioselectivity, and diastereoselectivity. pku.edu.cnnih.govacs.org

The selectivity of dimethylsulfonium methylide (DMSM) versus dimethyloxosulfonium methylide (DMSOM) in reactions with enones is a classic example. youtube.com As mentioned earlier, DFT calculations correctly predict that DMSM favors epoxidation while DMSOM favors cyclopropanation. pku.edu.cn This is rationalized by comparing the activation energies of the competing pathways. The lower reactivity of the oxosulfonium ylide is thought to lead to a reversible initial addition, allowing the reaction to proceed via the thermodynamically favored cyclopropanation pathway. libretexts.org

Diastereoselectivity in reactions of substituted sulfur ylides has also been extensively studied computationally. nih.govacs.org The nature of the substituent on the ylidic carbon significantly influences the reaction profile. nih.gov For instance, in cyclopropanation reactions, stabilized ylides (e.g., with a COMe group) and semi-stabilized ylides (e.g., with a Ph group) were found to follow different stereochemical control mechanisms. nih.govacs.org For stabilized ylides, the diastereoselectivity is determined by the rotational barrier in the betaine intermediate, whereas for semi-stabilized ylides, it is controlled by the initial nucleophilic addition step. nih.govacs.org These computational predictions allow for a rational understanding of how to control the stereochemical outcome of these reactions.

Furthermore, theoretical studies have been crucial in understanding and predicting the high enantioselectivity achieved in asymmetric sulfur ylide reactions that use chiral sulfides. nih.govmdpi.com DFT calculations on transition states leading to different enantiomers can successfully reproduce and explain the high enantiomeric excesses observed experimentally. nih.gov

| Ylide | Pathway | Activation Free Energy (ΔG‡) | Predicted Outcome |

|---|---|---|---|

| Dimethylsulfonium methylide (DMSM) | Epoxidation | 13.3 | Favored |

| Dimethylsulfonium methylide (DMSM) | Cyclopropanation | 15.5 | Disfavored |

| Dimethyloxosulfonium methylide (DMSOM) | Epoxidation | 23.0 | Disfavored |

| Dimethyloxosulfonium methylide (DMSOM) | Cyclopropanation | 17.5 | Favored |

Computational Design of Novel this compound-Based Reactions

Beyond explaining existing reactivity, computational chemistry is a powerful tool for the design of new reactions and catalysts. numberanalytics.com By providing a deep understanding of reaction mechanisms and the factors controlling reactivity and selectivity, computational studies can guide the development of novel transformations based on sulfur ylide chemistry.

For example, by modeling the effects of different substituents on the ylide or the substrate, chemists can computationally screen for candidates that might lead to new or improved reactivity. This could involve designing ylides that exhibit unique selectivity, such as favoring a typically disfavored reaction pathway or achieving higher stereoselectivity. nih.gov

Computational design has been applied to the development of chiral sulfides for catalytic asymmetric epoxidation and aziridination reactions. mdpi.com By understanding the transition state geometries that lead to high enantioselectivity, new chiral ligands and sulfide catalysts can be designed and evaluated in silico before being synthesized and tested in the lab. This approach can significantly accelerate the discovery of new and efficient catalytic systems. nih.govmdpi.com

Recently, computational studies have helped to challenge and expand the canonical reactivity of sulfur ylides. For instance, a combined experimental and computational study demonstrated that thiouronium ylides can act as effective olefination reagents, a reactivity pattern that diverges from the classic epoxidation/cyclopropanation dichotomy and is more reminiscent of phosphorus ylides. acs.orgacs.org In-depth computational analysis was key to uncovering the mechanism involving an episulfide intermediate and explaining this novel reactivity. acs.org This highlights the potential of computational chemistry to not only rationalize known reactions but also to predict and unlock entirely new chemical transformations for sulfur ylides.

Advanced Spectroscopic Characterization Methodologies for Methylenedimethylsulfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry. However, the transient nature of methylenedimethylsulfuran makes it a difficult target for NMR analysis.

Proton NMR (¹H NMR) for Ylide Characterization

A definitive ¹H NMR spectrum for isolated this compound, which would provide chemical shifts and coupling constants for the methyl and methylidene protons, is not available in published literature. Analysis is often complicated by the presence of its precursor, trimethylsulfonium (B1222738) iodide, the base used for its generation, and the substrate it reacts with.

Carbon-13 NMR (¹³C NMR) for Ylide Characterization

Similarly, obtaining a ¹³C NMR spectrum to identify the chemical shifts of the ylidic carbon and the methyl carbons has proven elusive. While theoretical calculations can predict these shifts, experimental verification is lacking. For comparison, studies on more stable, carbonyl-stabilized sulfur ylides show the ylidic carbon resonance at approximately 50-60 ppm, but this is not directly transferable to the unstabilized this compound.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques, which are invaluable for determining the connectivity of atoms in a molecule, require stable, concentrated samples and relatively long acquisition times. These conditions are incompatible with the fleeting existence of this compound under typical reaction conditions, and thus, no such studies have been reported.

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy could offer insights into the bonding characteristics of this compound, particularly the unique carbon-sulfur ylidic bond.

Vibrational Analysis of Ylidic Bonds

A detailed vibrational analysis requires experimentally obtained IR and Raman spectra. These would reveal the characteristic stretching and bending frequencies of the C-S ylidic bond and other functional groups. Such experimental spectra for this compound have not been published. Theoretical studies can approximate these frequencies, but without experimental data for comparison, a robust analysis is not possible.

In-situ Spectroscopic Monitoring of Reactions

While in-situ monitoring of reactions involving this compound using techniques like ReactIR™ (FTIR) is theoretically possible and commonly used in process chemistry, specific studies that isolate and assign the vibrational bands of the ylide intermediate during a reaction are not present in the accessible literature. Such experiments would be crucial for understanding its reaction kinetics and mechanism but remain a subject for future research.

Based on a comprehensive search for scientific literature, there is no available data regarding the advanced spectroscopic characterization of a compound named "this compound." Searches for this specific chemical name in conjunction with the requested analytical techniques—Mass Spectrometry (High-Resolution Mass Spectrometry, Tandem Mass Spectrometry), X-ray Crystallography, and UV-Vis Spectroscopy—did not yield any relevant research findings, data tables, or publications.

This suggests that "this compound" may be a theoretical, extremely obscure, or non-existent compound within the accessible scientific literature. As a result, it is not possible to generate a scientifically accurate article with detailed research findings as per the provided outline.

To fulfill the user's request for an article focused solely on this compound would require fabricating data, which is not feasible. An accurate and informative article cannot be constructed without published scientific evidence and experimental results for the specific compound .

UV-Vis Spectroscopy Methodologies

Electronic Transitions and Chromophoric Analysis

The electronic structure and transitions of this compound, systematically named dimethyl(methylidene)sulfurane, are of significant interest due to the unique nature of the sulfur ylide functionality. This moiety, characterized by a formal positive charge on the sulfur atom and a negative charge on the adjacent carbon, dictates the compound's spectroscopic properties. The primary chromophore in this compound is the C=S ylidic bond, which exhibits partial double-bond character.

Theoretical studies, specifically ab initio and density functional theory (DFT) calculations, have provided valuable insights into the electronic makeup of dimethyl(methylidene)sulfurane and its parent compound, H₂S=CH₂ nih.gov. These computational analyses reveal a significant charge transfer from the sulfide (B99878) to the carbene, resulting in a highly polarized C-S bond. The calculated bond order for the C-S bond in both H₂S=CH₂ and (CH₃)₂S=CH₂ is approximately 1.4-1.5, which is intermediate between a single and a double bond nih.gov. This partial double-bond character, coupled with the presence of lone pairs on both the sulfur and carbon atoms, defines the nature of the frontier molecular orbitals and, consequently, the electronic transitions.

The principal electronic transitions expected for this compound involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Based on its electronic structure, the following transitions are anticipated:

n → π* Transition: This transition involves the excitation of an electron from a non-bonding orbital (n), primarily located on the sulfur or the ylidic carbon, to the antibonding π* orbital of the C=S double bond. Transitions of this type are typically of lower energy and can be sensitive to the polarity of the solvent.

π → π* Transition: This higher-energy transition involves the promotion of an electron from the bonding π orbital of the C=S bond to the corresponding antibonding π* orbital.

The chromophoric analysis of this compound centers on the C=S ylide group. The presence of two methyl groups on the sulfur atom acts as auxochromes, which can subtly influence the energy of the electronic transitions through inductive effects.

| Compound | C-S Bond Distance (Å) | C-S Bond Order | Charge on Sulfur (e) | Charge on Carbon (e) |

| H₂S=CH₂ | ~1.64 - 1.66 | 1.4 - 1.5 | Positive | Negative |

| (CH₃)₂S=CH₂ | ~1.66 - 1.68 | 1.4 - 1.5 | Positive | Negative |

Data derived from theoretical calculations at the B3LYP, MP2, and CCSD(T) levels of theory nih.gov.

The significant charge separation and the nature of the frontier orbitals suggest that the HOMO is likely to have substantial contribution from the lone pair on the ylidic carbon, while the LUMO will be the π* orbital of the C=S bond. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the wavelength of the lowest energy electronic absorption. For reactive species like unstabilized sulfur ylides, this gap is expected to be relatively small, implying absorption in the ultraviolet region.

Further computational studies focusing on time-dependent DFT (TD-DFT) would be necessary to predict the precise absorption maxima (λmax) and the corresponding molar absorptivities (ε) for the electronic transitions in this compound. Such studies would allow for a more quantitative analysis of its chromophoric properties.

Analogues and Derivatives of Methylenedimethylsulfuran

Structural Modifications and Their Impact on Reactivity

The reactivity of sulfonium (B1226848) ylides is intricately linked to their structure. Modifications to the groups attached to the sulfur atom and the ylidic carbon can significantly alter the ylide's stability and nucleophilicity, thereby influencing its reaction pathways. mdpi.comunibo.it

Variation of Alkyl/Aryl Substituents on Sulfur

The nature of the substituents on the sulfur atom plays a crucial role in modulating the reactivity of the ylide. Replacing the methyl groups in methylenedimethylsulfuran with bulkier alkyl or aryl groups can influence the steric environment around the reactive center. For instance, the use of diphenylsulfonium ylide, where the methyl groups are replaced by phenyl groups, can lead to different selectivities in reactions due to increased steric hindrance. youtube.com

Furthermore, the electronic properties of aryl substituents can impact the stability of the ylide. Electron-withdrawing groups on the aryl rings can increase the stability of the ylide, making it less reactive, while electron-donating groups can have the opposite effect. This principle is often exploited to fine-tune the reactivity of the ylide for specific applications.

A notable strategy involves using sulfides with locked conformations to control the stereochemical outcome of reactions. oaepublish.com For example, chiral sulfides with rigid bicyclic frameworks have been designed to enhance enantioselectivity in epoxidation reactions by forcing the ylide to adopt a specific conformation. rsc.org

Table 1: Impact of Sulfur Substituents on Ylide Reactivity

| Substituent on Sulfur | Impact on Reactivity | Example Application |

|---|---|---|

| Dimethyl | High reactivity, less stable | General epoxidation and cyclopropanation |

| Diphenyl | Increased steric hindrance, altered selectivity | Selective cyclopropanation |

Functionalized Ylides (e.g., α-carbonyl sulfoxonium ylides)

The introduction of an electron-withdrawing group, such as a carbonyl group, at the α-carbon of the ylide leads to the formation of "stabilized" ylides. mdpi.comunibo.it These α-carbonyl sulfonium and sulfoxonium ylides are generally more stable, easier to handle, and less reactive than their "unstabilized" counterparts. mdpi.comoaepublish.com This increased stability is due to the delocalization of the negative charge of the carbanion onto the adjacent carbonyl group. mdpi.com

α-Carbonyl sulfoxonium ylides have emerged as particularly versatile reagents in organic synthesis. thieme-connect.comacs.org They can be prepared through the reaction of sulfoxonium ylides with various acylating agents like acid anhydrides or acyl chlorides. thieme-connect.com These stabilized ylides have been successfully employed in a range of transformations, including C-H functionalization reactions and the synthesis of heterocyclic compounds. thieme-connect.comd-nb.info Their reduced nucleophilicity compared to unstabilized ylides allows for different reaction pathways to be accessed. For instance, in reactions with α,β-unsaturated carbonyl compounds, stabilized ylides often favor 1,4-addition to yield cyclopropanes, whereas unstabilized ylides typically undergo 1,2-addition to form epoxides. unibo.itresearchgate.net

The reactivity of these functionalized ylides can be further modulated. For example, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of α-carbonyl-α'-(hetero)aryl sulfoxonium ylides, expanding the structural diversity and synthetic utility of these reagents. researchgate.net

Heteroatom-Substituted this compound Analogues

The substitution of carbon atoms in the backbone of sulfonium ylides with heteroatoms introduces another layer of complexity and functionality. While less common than the modifications discussed previously, the incorporation of heteroatoms can lead to novel reactivity patterns. For instance, the presence of a nitrogen or oxygen atom within the ylide structure can influence its electronic properties and coordination ability with metal catalysts.

Research in this area has explored the synthesis and reactivity of sulfonium ylides derived from thiomorpholine (B91149) and other sulfur-containing heterocycles. mdpi.com These analogues can exhibit unique stereochemical preferences in their reactions due to the conformational constraints imposed by the heterocyclic ring.

Chiral Analogues and Asymmetric Induction

The development of chiral sulfonium ylides has been a major breakthrough, enabling the asymmetric synthesis of epoxides, aziridines, and cyclopropanes. mdpi.comorganic-chemistry.org Asymmetric induction is typically achieved in two main ways: by using a chiral sulfide (B99878) precursor to generate a chiral ylide or by employing a chiral catalyst in the reaction.

Several approaches have been developed to synthesize chiral sulfides, often starting from readily available chiral pool materials like camphor, amino acids, or terpenes. rsc.orgacs.org These chiral sulfides are then converted into the corresponding sulfonium salts and subsequently to the chiral ylides. The stereochemical outcome of the reaction is then dictated by the chiral environment of the ylide. For example, chiral isothiocineole has been used as an inexpensive and readily available chiral sulfide for highly selective asymmetric epoxidations and aziridinations. acs.orgnih.gov

The design of the chiral auxiliary is critical for achieving high levels of enantioselectivity. rsc.org Rigid C2-symmetric chiral sulfides and those with conformationally locked bicyclic systems have proven to be particularly effective in controlling the facial selectivity of the ylide attack. mdpi.comrsc.org

In addition to stoichiometric chiral auxiliaries, catalytic asymmetric versions of the Corey-Chaykovsky reaction have been developed. These methods utilize a catalytic amount of a chiral sulfide in the presence of an achiral ylide precursor. Chiral-at-metal rhodium(III) complexes have also been successfully used to catalyze the enantioselective cyclopropanation of vinyl sulfoxonium ylides. acs.org

Table 2: Chiral Sulfides for Asymmetric Epoxidation

| Chiral Sulfide Source | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| (+)-Isothiocineole | Diaryl epoxide | 96:4 er | 90:10 |

| Camphor-derived sulfide | trans-Stilbene oxide | up to 76% | - |

Comparative Reactivity Studies of Analogues

The reactivity of different sulfonium ylide analogues can vary significantly, leading to different product outcomes. A classic example is the comparison between dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey-Chaykovsky reagent). researchgate.netorganic-chemistry.orgresearchgate.net

Dimethylsulfonium methylide , being more reactive and less stable, tends to react with α,β-unsaturated carbonyl compounds via a kinetically controlled 1,2-addition, leading exclusively to the formation of epoxides. researchgate.netresearchgate.net

Dimethyloxosulfonium methylide , a more stable and less reactive ylide, undergoes a thermodynamically controlled 1,4-conjugate addition with α,β-unsaturated ketones to form cyclopropyl (B3062369) ketones. researchgate.netlibretexts.org With simple aldehydes and ketones, it also forms epoxides. researchgate.net

The stability of the ylide is a key factor governing this regioselectivity. The greater stability of the sulfoxonium ylide allows for the initial 1,2-addition to be reversible, enabling the reaction to proceed to the thermodynamically more stable cyclopropane (B1198618) product. unibo.it

Similarly, stabilized α-carbonyl sulfonium ylides generally favor cyclopropanation over epoxidation when reacting with enones, a consequence of their reduced nucleophilicity and the reversibility of the initial addition step. mdpi.comunibo.it

The choice of base and solvent can also influence the reactivity and selectivity of sulfonium ylide reactions. For instance, the use of guanidine (B92328) bases has been shown to expand the scope of the Corey-Chaykovsky epoxidation. researchgate.net

These comparative studies are crucial for synthetic planning, allowing chemists to select the appropriate ylide analogue to achieve the desired chemical transformation with high selectivity.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Ylide Reactions

The development of innovative catalytic systems is a major focus in advancing the utility of methylenedimethylsulfuran and related sulfonium (B1226848) ylides. While stoichiometric reactions have been the traditional approach, recent research emphasizes catalytic methods to enhance efficiency and stereocontrol. mdpi.com Key areas of development include organocatalysis, transition-metal catalysis, and photocatalysis.

Organocatalysis has emerged as a powerful tool for asymmetric reactions involving sulfonium ylides. oaepublish.com Chiral aminocatalysis, hydrogen-bonding catalysis, and chiral phosphoric acids are being employed to induce enantioselectivity in reactions such as cyclopropanations and N-H insertion reactions. oaepublish.comthieme-connect.com For instance, chiral phosphoric acids have been successfully used to catalyze the asymmetric N-H insertion of α-carbonyl sulfonium ylides, yielding chiral α-amino ketones with high enantiomeric excess. oaepublish.com

Transition-metal catalysis offers a complementary approach, expanding the reactivity of sulfonium ylides beyond their classical roles. nih.gov Catalysts based on rhodium, palladium, and gold have been shown to mediate novel transformations. mdpi.comnih.gov For example, rhodium catalysts have been used in reactions where the ylide acts as a carbene precursor, while palladium has been employed in cycloaddition reactions. nih.gov

Photoredox catalysis represents a cutting-edge approach, utilizing visible light to generate reactive intermediates from sulfonium ylides under mild conditions. rsc.org This strategy allows for C-S bond cleavage to form carbon-centered radicals, opening up completely new reaction pathways that are distinct from the traditional ionic reactivity of ylides. rsc.org These photo-induced reactions have been applied to multicomponent reactions and the synthesis of complex molecular scaffolds. rsc.org

| Catalytic System | Catalyst Example | Reaction Type |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric N-H Insertion |

| Transition-Metal Catalysis | Rhodium(II) Acetate | Carbene Transfer Reactions |

| Photocatalysis | Ruthenium or Iridium Complexes | Radical-Mediated Transformations |

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with flow chemistry and automated synthesis is a promising trend for improving reaction safety, scalability, and efficiency. researchgate.net this compound is often generated in situ due to its limited thermal stability, a process well-suited to the controlled environment of a flow reactor. bohrium.comresearchgate.net

Flow chemistry offers several advantages for handling reactive intermediates like this compound. researchgate.net The small reactor volume enhances heat transfer and mixing, allowing for precise control over reaction parameters and minimizing the risks associated with exothermic events. researchgate.net This technology facilitates the safe use of unstable reagents and allows for rapid optimization of reaction conditions. Furthermore, continuous flow processes are often more easily scaled up than traditional batch methods, a crucial consideration for industrial applications. researchgate.net

Automated synthesis platforms, when coupled with flow reactors, can accelerate the discovery and optimization of new reactions. These systems can systematically vary reaction parameters such as temperature, residence time, and reagent stoichiometry, while real-time analysis provides immediate feedback. This high-throughput approach can significantly reduce the time required for process development and characterization.

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of this compound. researchgate.netpku.edu.cn These computational methods provide detailed insights into reaction mechanisms, transition states, and the factors governing selectivity, which are often difficult to probe experimentally.

DFT calculations have been instrumental in elucidating the mechanistic dichotomy between the reactions of dimethylsulfonium methylide (DMSM) and dimethyloxosulfonium methylide (DMSOM) with α,β-unsaturated ketones. pku.edu.cn These studies have explained why DMSM typically yields epoxides while DMSOM favors cyclopropanation, attributing the difference to the relative energies of the competing reaction pathways. pku.edu.cn The calculations revealed that for DMSM, the epoxidation pathway has a lower activation barrier, whereas for DMSOM, the cyclopropanation pathway is kinetically favored. pku.edu.cn

Computational models are also used to explain the stereoselectivity observed in ylide reactions. researchgate.net By modeling the transition state structures, researchers can predict the stereochemical outcome of a reaction and design catalysts or substrates that favor the formation of a specific stereoisomer. This predictive power accelerates the development of new asymmetric synthetic methods.

Exploration of New Reactivity Modes and Synthetic Transformations

Researchers are continuously exploring new reactivity modes for this compound, moving beyond its classical use in the Corey-Chaykovsky epoxidation and cyclopropanation reactions. acs.orgacs.org This exploration has led to the discovery of novel synthetic transformations and the construction of diverse molecular architectures. rsc.orgresearchgate.net

One area of emerging interest is the use of sulfonium ylides in insertion reactions. oaepublish.comthieme-connect.com Catalytic asymmetric N-H insertion reactions, for example, provide a direct route to chiral α-amino ketones. oaepublish.comthieme-connect.com This represents a significant expansion of the synthetic utility of these ylides.

Furthermore, multicomponent reactions involving sulfonium ylides are gaining traction as an efficient means of building molecular complexity in a single step. rsc.org Photoredox catalysis has enabled the development of three-component reactions that combine sulfonium ylides, vinyl phenols, and other partners to construct substituted dihydrobenzofurans. rsc.org Other novel transformations include the use of this compound in annulation reactions to form fused ring systems and as a one-carbon synthon in reactions with Michael acceptors to synthesize vinyl silanes and styrenes. rsc.orgnih.gov These new reactions highlight the versatility of this compound as a reactive intermediate. researchgate.net

| Reactivity Mode | Reaction Type | Product |

| Insertion | Asymmetric N-H Insertion | Chiral α-Amino Ketones |

| Multicomponent Reaction | Photoredox Catalysis | 2,3-Disubstituted Dihydrobenzofurans |

| Annulation | Cascade Reaction | Fused N-Heterocycles |

| Elimination | Reaction with Michael Acceptors | Vinyl Silanes and Styrenes |

Design of Smart Materials and Functional Molecules via Ylide Chemistry

A particularly exciting and forward-looking application of ylide chemistry is in the design of smart materials and functional molecules. rsc.org Smart materials are materials that respond to external stimuli such as temperature, pH, or light, and their unique properties are finding applications in fields ranging from biomedicine to electronics. sci-hub.senih.gov

The integration of ylide-containing molecules into more complex architectures could lead to the development of functional materials with tailored properties. The ability of ylides to react with a wide range of electrophiles allows for their incorporation into diverse polymer backbones or onto surfaces. The future in this area may see the rational design of ylide-based materials where the responsive nature of the ylide moiety is harnessed to create adaptive and intelligent systems. researchgate.net

Q & A

Q. How can researchers ensure ethical compliance when studying this compound’s biological effects?

- Methodological Answer :

- Institutional Review : Submit protocols to ethics committees (e.g., IRB) for approval. For animal studies, adhere to ARRIVE guidelines for reporting.

- Data Transparency : Publish negative results (e.g., lack of genotoxicity) to avoid publication bias. Disclose funding sources and conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.